Tert-butyl 2-aminopropylcarbamate

Description

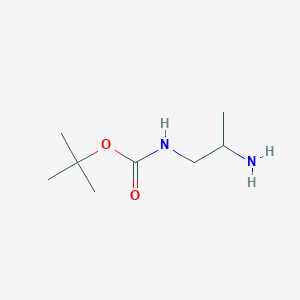

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-aminopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-6(9)5-10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNSYFDLTSSUNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626260 | |

| Record name | tert-Butyl (2-aminopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255735-88-7 | |

| Record name | tert-Butyl (2-aminopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Tert-butyl 2-aminopropylcarbamate?

An In-Depth Technical Guide to Tert-butyl 2-aminopropylcarbamate: A Versatile Chiral Building Block in Modern Synthesis

Abstract

This compound is a bifunctional organic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure, which features a chiral 1,2-diaminopropane backbone with one amine selectively protected by a tert-butyloxycarbonyl (Boc) group, renders it an invaluable building block for the controlled, stepwise synthesis of complex molecular architectures. The presence of a nucleophilic primary amine alongside a temporarily masked amine allows for orthogonal chemical strategies, making it a cornerstone intermediate in the development of pharmaceuticals, particularly in the synthesis of anti-cancer and anti-viral agents.[1] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reaction mechanisms, and applications, with a focus on its practical utility for drug development professionals.

Core Chemical and Physical Properties

This compound is a carbamate derivative of 1,2-diaminopropane.[1] The key to its utility is the Boc protecting group, which is stable under a wide range of nucleophilic and basic conditions but can be readily cleaved under acidic conditions.[2][3] This compound possesses a stereocenter at the C2 position, and its chiral nature is often critical for achieving desired biological activity and therapeutic efficacy in pharmaceutical applications.[1]

| Property | Data | Reference(s) |

| Molecular Formula | C₈H₁₈N₂O₂ | [1][4] |

| Molar Mass | 174.24 g/mol | [1][4] |

| IUPAC Name (S-enantiomer) | tert-butyl (2S)-2-aminopropylcarbamate | |

| CAS Number (S-enantiomer) | 121103-15-9 | |

| Appearance | Liquid | [5] |

| Boiling Point | 263.7 ± 23.0 °C at 760 mmHg | |

| Key Feature | Chiral, bifunctional molecule with one free and one protected amine. | [1][6] |

The Foundational Chemistry of the Boc Group

Understanding this compound requires a firm grasp of the Boc protecting group, one of the most common amine protecting groups in organic synthesis.[7]

Boc Protection Mechanism

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[2][8] The reaction involves the nucleophilic attack of an amine on one of the carbonyl carbons of the anhydride. This process effectively masks the amine's nucleophilicity and basicity, preventing it from participating in subsequent reactions until it is intentionally removed.[2]

Boc Deprotection Mechanism

The defining characteristic of the Boc group is its lability under acidic conditions.[9] Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbamate, leading to its collapse.[7][10] This generates a stable tert-butyl cation, which typically eliminates a proton to form isobutene, along with carbon dioxide and the regenerated free amine.[11]

The potential for the tert-butyl cation to alkylate nucleophilic sites on the substrate is a known complication.[11] In such cases, scavengers like anisole or thioanisole can be added to trap the cation.[8][9]

Synthesis and Manufacturing

The most direct and conventional synthesis of this compound involves the selective mono-N-Boc protection of 1,2-diaminopropane.

General Synthetic Workflow

Achieving selective mono-protection is critical. A common strategy to disfavor the formation of the di-protected byproduct is to use a significant excess of the starting diamine relative to the Boc anhydride.[6] This ensures that the Boc anhydride is more likely to encounter an unprotected diamine molecule.

Experimental Protocol: Synthesis of (S)-Tert-butyl (2-aminopropyl)carbamate

This protocol is adapted from methodologies described for the selective mono-protection of diamines.[1][6]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add (S)-1,2-diaminopropane (5 equivalents) and dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (1 equivalent) in DCM. Add this solution dropwise to the stirred diamine solution over 1-2 hours, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of Boc anhydride.[2]

-

Work-up:

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in water and perform a series of extractions. An acid wash can remove the excess diamine, followed by basification and extraction of the product into an organic solvent like ethyl acetate.[12]

-

-

Isolation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure (S)-Tert-butyl (2-aminopropyl)carbamate.[1]

Alternative synthetic strategies include starting from readily available chiral precursors like (S)-alanine, which involves Boc protection of the amine followed by reduction of the carboxylic acid.[1]

Applications in Synthetic Chemistry

The primary value of this compound lies in its bifunctional nature, which allows for sequential, controlled modifications at two different positions.

Selective Functionalization

The free primary amine is a potent nucleophile and can readily participate in a variety of bond-forming reactions while the Boc-protected amine remains inert.[6]

| Reaction Type | Reagents | Product Type |

| Acylation | Acyl chlorides, Anhydrides, Activated Esters | Amide |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH(OAc)₃) | Secondary Amine |

| Sulfonylation | Sulfonyl chlorides + Base | Sulfonamide |

| Urea Formation | Isocyanates | Urea |

This differential reactivity is the cornerstone of its utility as a synthetic building block.[6]

Workflow as a Bifunctional Linker

The compound enables the introduction of a chiral 1,2-diamine linker between two different molecular fragments (R¹ and R²).

Role in Drug Discovery and Development

This compound is a key intermediate in the synthesis of numerous pharmaceuticals.[1][13] The chiral 1,2-diaminopropane motif is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules.

-

Precursor to APIs: It serves as a precursor in the synthesis of various pharmaceutical agents, including those with applications as anti-cancer drugs, anti-AIDS medications, and analgesics.[1]

-

Chiral Scaffolding: Its defined stereochemistry allows for specific interactions with chiral biological targets like enzymes and receptors, which is a fundamental principle in modern drug design.[1]

-

Peptidomimetics: The compound can be incorporated into peptide-like structures to create more stable and potent therapeutic agents.[14]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. Safety data for structurally similar N-Boc protected diamines indicates significant hazards.

-

Hazard Classification: Assumed to be corrosive. Causes severe skin burns and eye damage (Category 1B).[15][16] May cause respiratory irritation.[15]

-

Handling Precautions:

-

Storage:

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the modern synthetic chemist. Its unique combination of a stable, acid-labile protecting group and a free nucleophilic amine on a chiral backbone provides a reliable and versatile platform for constructing complex molecules. A thorough understanding of its properties, synthesis, and reactivity is paramount for its effective application in research and development, particularly in the ongoing quest for novel and effective therapeutics.

References

- 1. Buy (S)-Tert-butyl (2-aminopropyl)carbamate | 121103-15-9; 1269493-35-7 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. wuxibiology.com [wuxibiology.com]

- 4. tert-butyl N-((2R)-2-aminopropyl)carbamate | C8H18N2O2 | CID 45072491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-tert-Butyl (2-aminopropyl)carbamate | 121103-15-9 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. genscript.com [genscript.com]

- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. North_Pano [projects.mcah.columbia.edu]

- 14. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. aksci.com [aksci.com]

- 17. fishersci.com [fishersci.com]

Introduction: The Strategic Role of a Chiral Building Block

An In-Depth Technical Guide to (S)-Tert-butyl (2-aminopropyl)carbamate

Topic: (S)-Tert-butyl (2-aminopropyl)carbamate CAS Number: 121103-15-9[1][2][3][4]

(S)-Tert-butyl (2-aminopropyl)carbamate is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a stereochemically defined secondary amine and a primary amine differentially protected by a tert-butoxycarbonyl (Boc) group, offers synthetic chemists a versatile and powerful tool for constructing complex molecular architectures. The specific (S)-stereochemistry is crucial, as the biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional arrangement.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound's properties, synthesis, and core applications, moving beyond simple protocols to explain the underlying chemical logic and strategic considerations.

PART 1: Core Physicochemical & Structural Data

A precise understanding of a reagent's fundamental properties is the bedrock of successful and reproducible synthesis. (S)-Tert-butyl (2-aminopropyl)carbamate is a carbamate derivative with the molecular formula C8H18N2O2 and a molecular weight of approximately 174.24 g/mol .[1] Its key identifiers and properties are summarized below for rapid reference.

| Property | Value | Source |

| CAS Number | 121103-15-9 | [2][3][4] |

| Alternate CAS | 1269493-35-7 | [1] |

| IUPAC Name | tert-butyl N-[(2S)-2-aminopropyl]carbamate | [1] |

| Molecular Formula | C8H18N2O2 | [1][4] |

| Molecular Weight | 174.24 g/mol | [1][4] |

| Physical Form | Liquid | |

| Purity | Typically ≥95% | [4] |

| SMILES | CC(N)CNC(=O)OC(C)(C)C | [1] |

| InChI Key | UYNSYFDLTSSUNI-LURJTMIESA-N | [1] |

PART 2: Synthetic Methodologies: A Tale of Two Strategies

The synthesis of (S)-tert-butyl (2-aminopropyl)carbamate can be approached from two distinct strategic standpoints: linear and convergent synthesis.[1] The choice between them is often dictated by the availability of starting materials, scalability requirements, and overall efficiency.

-

Linear Synthesis: This approach typically begins with a readily available chiral precursor like (S)-alanine.[1] The strategy involves a sequential series of reactions: first, protecting the amino group of alanine, followed by the reduction of its carboxylic acid to an alcohol, and subsequent functional group manipulations to arrive at the target diamine.[1] While straightforward, linear sequences can suffer from lower overall yields as losses accumulate at each step.

-

Convergent Synthesis: A more efficient method involves the coupling of two pre-formed molecular fragments.[1] The most common convergent pathway utilizes the chiral synthon (S)-1-amino-2-propanol, which is then reacted with a Boc-donating reagent to selectively protect the primary amine.[1] This approach is generally higher yielding and more efficient for large-scale production.

Diagram: Convergent Synthesis Workflow

Caption: Convergent synthesis of the target compound.

Protocol: Convergent Synthesis of (S)-Tert-butyl (2-aminopropyl)carbamate

This protocol details a robust and scalable method starting from (S)-1-amino-2-propanol. The causality for this choice rests on the high selectivity of di-tert-butyl dicarbonate (Boc₂O) for the less sterically hindered primary amine over the secondary amine, driven by the reaction conditions.

Materials:

-

(S)-1-Amino-2-propanol (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-1-amino-2-propanol (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath. Rationale: Cooling minimizes potential side reactions and controls the exothermic nature of the reaction.

-

Base Addition: Add triethylamine (1.5 eq) to the solution. TEA acts as a base to neutralize the carboxylic acid byproduct, driving the reaction to completion.

-

Boc Protection: Dissolve di-tert-butyl dicarbonate (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 30-60 minutes. Rationale: Slow addition prevents a rapid temperature increase and ensures selective protection of the primary amine.

-

Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove acidic impurities) and brine (to reduce the solubility of organic material in the aqueous layer).

-

Isolation: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography (using a gradient of ethyl acetate in hexanes) to obtain the pure (S)-tert-butyl (2-aminopropyl)carbamate as a liquid.

PART 3: Core Reactivity & Strategic Deprotection

The synthetic utility of (S)-tert-butyl (2-aminopropyl)carbamate lies in the orthogonal nature of its two amino groups. The Boc group is a robust protecting group stable to many reaction conditions but can be cleanly removed under acidic conditions to unmask the primary amine for subsequent coupling reactions.[1]

Protocol: Boc Group Deprotection

This procedure is self-validating as the byproducts, isobutylene and carbon dioxide, are volatile gases, simplifying purification.

Materials:

-

(S)-Tert-butyl (2-aminopropyl)carbamate (1.0 eq)

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: Dissolve the Boc-protected compound (1.0 eq) in DCM and cool to 0 °C.

-

Acid Addition: Slowly add an excess of TFA (e.g., 5-10 eq) or 4M HCl in dioxane to the solution. Effervescence (release of CO₂) should be observed.

-

Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting product is the corresponding salt (e.g., trifluoroacetate or hydrochloride) of (S)-propane-1,2-diamine, which can often be used directly in the next step.

Application: Amide Bond Formation

Once deprotected, the resulting diamine is a prime substrate for amide coupling, a cornerstone of pharmaceutical synthesis.[1]

Diagram: Deprotection and Coupling Pathway

References

Spectroscopic Characterization of Tert-butyl 2-aminopropylcarbamate: A Technical Guide

Introduction: The Role of Tert-butyl 2-aminopropylcarbamate in Synthetic Chemistry

This compound, also known as N-Boc-1,2-diaminopropane, is a chiral building block of significant interest in medicinal chemistry and drug development.[1] Its structure features a propane backbone with two amino groups at the 1 and 2 positions. One of these is a free primary amine, a nucleophilic site ready for synthetic elaboration, while the other is protected by a tert-butyloxycarbonyl (Boc) group. This differential protection is the key to its utility, allowing for selective reactions at the primary amine. The Boc group can be readily removed under acidic conditions, revealing a second primary amine for subsequent functionalization.[1] This strategic design makes it an invaluable intermediate in the synthesis of complex molecules, including pharmaceutical agents and chiral ligands.[1]

This guide provides a comprehensive analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, and Mass Spectrometry—used to verify the structure and purity of this compound. The insights provided herein are grounded in established spectroscopic principles and are intended to serve as a practical reference for researchers and professionals in the field.

Molecular Structure and Isomerism

This compound possesses a chiral center at the second carbon of the propane chain, meaning it exists as two non-superimposable mirror images, the (R) and (S) enantiomers. In a non-chiral solvent, the spectroscopic data for both enantiomers are identical. The following data is applicable to the racemic mixture as well as the individual (R) and (S) forms.

Caption: Chemical structure of this compound.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique for confirming the molecular structure of a compound by mapping the chemical environments of its hydrogen atoms. The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) provides distinct signals that can be unambiguously assigned to each proton in the molecule.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃ [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.01 | Broad Singlet | 1H | N -H (Carbamate) |

| 3.24 - 2.84 | Multiplet | 3H | CH ₂-NH-Boc & NH ₂-CH |

| 1.45 | Singlet | 9H | -O-C(CH ₃)₃ |

| ~1.25 | Broad Singlet | 2H | -NH ₂ (Primary Amine) |

| 1.07 | Doublet (J=6.4 Hz) | 3H | -CH(CH ₃) |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum reveals all the expected proton signals for the structure.

-

Boc Group Protons (δ 1.45): The nine equivalent protons of the tert-butyl group appear as a sharp singlet at approximately 1.45 ppm. This is a characteristic signal for the Boc protecting group and its high integration value (9H) is a key identifier.

-

Methyl Protons (δ 1.07): The methyl group attached to the chiral center (C2) appears as a doublet at 1.07 ppm with a coupling constant (J) of 6.4 Hz. This splitting arises from the coupling with the single proton on the adjacent methine (CH) group.

-

Aliphatic Protons (δ 3.24 - 2.84): The protons on the propane backbone (the CH and CH₂ groups) are diastereotopic and couple with each other, resulting in a complex multiplet between 2.84 and 3.24 ppm. This region integrates to three protons.

-

Amine and Amide Protons (δ ~1.25 and ~5.01): The two protons of the primary amine (-NH₂) typically appear as a broad singlet around 1.25 ppm.[2] The single proton of the carbamate (-NH-) also appears as a broad singlet further downfield at approximately 5.01 ppm.[2] The broadness of these peaks is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

¹³C NMR Spectroscopic Analysis

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~156.0 | C =O (Carbamate) | Typical range for carbamate carbonyls.[3] |

| ~79.1 | -O-C (CH₃)₃ | Characteristic quaternary carbon of the Boc group.[3] |

| ~49.0 | -C H₂-NH-Boc | Aliphatic carbon adjacent to a nitrogen atom. |

| ~47.5 | -C H(CH₃)-NH₂ | Aliphatic carbon adjacent to two other carbons and a nitrogen. |

| ~28.4 | -O-C(C H₃)₃ | Equivalent methyl carbons of the Boc group.[3] |

| ~20.0 | -CH(C H₃) | Methyl carbon on the propane backbone. |

Interpretation of the Predicted ¹³C NMR Spectrum

The predicted spectrum shows six distinct carbon environments:

-

The carbamate carbonyl carbon is the most deshielded, appearing around 156.0 ppm.

-

The quaternary and methyl carbons of the Boc group are expected at approximately 79.1 and 28.4 ppm, respectively.

-

The three carbons of the propyl chain would appear in the aliphatic region, with those directly attached to nitrogen atoms shifted downfield.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molar mass: 174.24 g/mol [1]), electrospray ionization (ESI) is a common technique.

Table 3: Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Ion |

| 175.2 | [M+H]⁺ |

| 197.1 | [M+Na]⁺ |

| 119.1 | [M+H - C₄H₈]⁺ |

| 75.1 | [M+H - C₅H₉O₂]⁺ |

| 58.1 | [C₃H₈N]⁺ |

Data for [M+H]⁺ is from experimental ESI-MS.[2] Other m/z values are based on predicted fragmentation.[6]

Interpretation of the Mass Spectrum and Fragmentation Pathway

Under ESI conditions, the molecule is readily protonated to form the pseudomolecular ion [M+H]⁺ at m/z 175.2.[2] A common fragmentation pathway for Boc-protected amines involves the loss of isobutylene (56 Da) through a McLafferty-type rearrangement, which would result in a peak at m/z 119.1.[7] Further fragmentation can occur, with cleavage of the propane backbone leading to characteristic ions.

References

- 1. Buy (S)-Tert-butyl (2-aminopropyl)carbamate | 121103-15-9; 1269493-35-7 [smolecule.com]

- 2. N-[(2S)-2-氨基丙基]氨基甲酸叔丁酯 CAS#: 121103-15-9 [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. PubChemLite - Tert-butyl n-[(2r)-2-aminopropyl]carbamate (C8H18N2O2) [pubchemlite.lcsb.uni.lu]

- 7. reddit.com [reddit.com]

Navigating the Critical Path of Drug Development: A Technical Guide to the Solubility and Stability of Tert-butyl 2-aminopropylcarbamate

Abstract

Tert-butyl 2-aminopropylcarbamate, a chiral building block of significant interest in pharmaceutical synthesis, presents unique physicochemical challenges that are critical to address for successful drug development. This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound, offering both theoretical insights and practical, field-proven experimental protocols. Designed for researchers, scientists, and drug development professionals, this document aims to be a vital resource for optimizing reaction conditions, formulation strategies, and ensuring the long-term viability of intermediates and final active pharmaceutical ingredients (APIs). While specific quantitative data for this exact molecule is not extensively available in public literature, this guide synthesizes established principles of carbamate and amine chemistry and provides robust methodologies for in-lab determination.

Introduction: The Pivotal Role of a Chiral Intermediate

This compound, existing as (S) and (R) enantiomers, is a valuable synthetic intermediate utilized in the construction of a variety of complex pharmaceutical agents. Its structure, featuring a primary amine and a tert-butyloxycarbonyl (Boc)-protected amine, allows for selective and sequential chemical modifications, making it a versatile component in multi-step syntheses. The chirality inherent to this molecule is often a key determinant of the biological activity and therapeutic efficacy of the final drug product[1][2].

However, the successful application of this compound is contingent on a thorough understanding of its fundamental physicochemical properties: solubility and stability. Solubility dictates the choice of reaction solvents, purification methods, and ultimately, the bioavailability of a drug. Stability determines storage conditions, shelf-life, and the impurity profile of the synthetic process. This guide provides a detailed exploration of these two critical parameters.

Solubility Profile: A Predictive and Experimental Approach

The solubility of this compound is governed by the interplay of its functional groups. The presence of a primary amine and the carbamate linkage provides sites for hydrogen bonding, suggesting solubility in polar solvents. Conversely, the nonpolar tert-butyl group can limit aqueous solubility[3][4]. Most aliphatic amines with fewer than six carbon atoms exhibit some water solubility due to hydrogen bonding, a characteristic that is expected to be influenced by the presence of the bulky Boc group in this molecule[3][5][6].

Qualitative Solubility Predictions

Based on its structure, a qualitative solubility profile can be predicted:

-

High Solubility: Expected in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF), where the polar functionalities can effectively interact with the solvent molecules.

-

Moderate Solubility: Likely in less polar solvents like dichloromethane (DCM) and ethyl acetate.

-

Low Solubility: Anticipated in non-polar solvents such as hexanes and toluene.

-

Limited Aqueous Solubility: The hydrophobic tert-butyl group is expected to reduce solubility in water. The basicity of the primary amine will allow for increased solubility in acidic aqueous solutions due to salt formation[3].

Quantitative Solubility Determination

While predictions are useful, precise quantitative data is essential for process development and formulation. The following table provides a template for experimentally determined solubility data.

| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Water | Aqueous | Low | To be determined |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | Low | To be determined |

| Methanol | Polar Protic | High | To be determined |

| Ethanol | Polar Protic | High | To be determined |

| Acetonitrile | Polar Aprotic | Moderate to High | To be determined |

| Dichloromethane (DCM) | Halogenated | Moderate | To be determined |

| Ethyl Acetate | Ester | Moderate | To be determined |

| Hexane | Non-polar | Low | To be determined |

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of this compound to individual vials containing each solvent of interest. Ensure a visible amount of undissolved solid remains.

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Collection: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a 0.22 µm filter to remove any undissolved particles.

-

Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Calculation: Determine the concentration of the diluted sample and back-calculate the original solubility in the solvent, accounting for the dilution factor.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile: Understanding Degradation Pathways

The chemical stability of this compound is primarily dictated by the lability of the Boc protecting group. A comprehensive understanding of its stability under various stress conditions is crucial for defining appropriate storage and handling procedures, as well as for identifying potential impurities that may arise during synthesis or formulation.

pH-Dependent Stability

-

Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions. This is the most common method for its removal in synthetic chemistry. The degradation proceeds via acid-catalyzed hydrolysis to yield the free 1,2-diaminopropane, isobutylene, and carbon dioxide. Even mild acidic conditions should be avoided if the integrity of the Boc group is desired.

-

Neutral Conditions: The compound is expected to be generally stable at neutral pH.

-

Basic Conditions: The Boc group is robust and stable under most basic conditions, making it an orthogonal protecting group to base-labile groups. Hydrolysis of the carbamate under basic conditions is generally slow.

Thermal Stability

Tert-butyl carbamates are known to be susceptible to thermal degradation. At elevated temperatures (typically above 100°C, though this can vary), the Boc group can be cleaved via a thermolytic elimination mechanism, again producing the free amine, isobutylene, and carbon dioxide[7][8][9]. This has implications for processes that require heating, such as distillation or drying.

Oxidative and Photolytic Stability

-

Oxidative Stability: While the carbamate itself is relatively stable to oxidation, the primary amine functionality can be susceptible to oxidative degradation. Potential oxidation products could include imines, nitroso, or nitro compounds.

-

Photostability: Aliphatic amines can undergo photo-oxidation[10][11]. Exposure to light, particularly UV light, could potentially lead to degradation. Formal photostability studies are recommended to assess this liability.

Forced Degradation Studies: An ICH-Guided Approach

To systematically evaluate the stability of this compound and develop a stability-indicating analytical method, forced degradation studies should be conducted according to ICH guidelines.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and incubate at 60°C.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and incubate at 60°C.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and store at room temperature.

-

Thermal Degradation (Solution): Store a portion of the stock solution at 80°C.

-

Thermal Degradation (Solid): Store the solid compound in an oven at 80°C.

-

Photolytic Degradation: Expose the stock solution (in a photostable container) and the solid compound to a light source according to ICH Q1B guidelines. A dark control should be run in parallel.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze by a stability-indicating HPLC method.

-

Analysis: Monitor for the appearance of degradation products and the decrease in the parent compound's peak area.

Caption: Workflow for Forced Degradation Studies.

Analytical Methodology: A Stability-Indicating HPLC Method

A robust analytical method is paramount for accurately quantifying this compound in both solubility and stability studies. A stability-indicating HPLC method is one that can resolve the parent compound from its degradation products and any process-related impurities.

Recommended HPLC Method Parameters:

-

Column: C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound and any more lipophilic degradants.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at an appropriate wavelength (e.g., ~210 nm, as the carbamate lacks a strong chromophore) or by a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

-

Injection Volume: 10 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Conclusion: A Proactive Approach to Physicochemical Profiling

A thorough understanding and experimental determination of the solubility and stability of this compound are not merely academic exercises; they are fundamental to mitigating risks in drug development. By proactively characterizing these properties, researchers can make informed decisions regarding solvent selection, purification strategies, formulation development, and storage conditions. The protocols and insights provided in this guide offer a robust framework for generating the critical data needed to navigate the complexities of pharmaceutical development and ensure the quality and reliability of this important chiral intermediate. The impact of stereochemistry should also be considered, as enantiomers can sometimes exhibit different solubilities and degradation rates due to differences in their crystal lattice energies and interactions with a chiral environment.

References

- 1. Buy (S)-Tert-butyl (2-aminopropyl)carbamate | 121103-15-9; 1269493-35-7 [smolecule.com]

- 2. longdom.org [longdom.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The chemistry of amine radical cations produced by visible light photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Comprehensive Technical Guide to the Safe Handling of Tert-butyl 2-aminopropylcarbamate

For the dedicated researcher, scientist, and drug development professional, the pursuit of novel therapeutics and chemical entities demands not only innovation but also an unwavering commitment to safety. Tert-butyl 2-aminopropylcarbamate, a versatile building block in organic synthesis, presents a unique set of handling and safety considerations that necessitate a thorough and nuanced understanding. This guide provides an in-depth technical overview of its safety, handling, and Material Safety Data Sheet (MSDS) information, moving beyond a simple recitation of rules to explain the fundamental principles that underpin safe laboratory practice.

Compound Profile and Intrinsic Hazards

This compound, a member of the carbamate family, is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on one of its amine functionalities. This structural feature is central to its utility in multi-step syntheses, yet it also dictates some of its key reactivity and safety parameters.

The primary hazards associated with this compound stem from its irritant properties, which are typical of aliphatic amines.[1][2] Inhalation, ingestion, or skin contact can lead to irritation of the respiratory tract, digestive system, and skin, respectively.[3]

Table 1: GHS Hazard Profile of this compound [3]

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

The causality behind these hazards lies in the chemical nature of the free primary amine group. Aliphatic amines are basic and can disrupt biological tissues upon contact.[1] The respiratory irritation is a known effect of inhaling alkylamine vapors, which can activate sensory receptors in the respiratory tract.[4][5][6]

Prudent Handling: A Step-by-Step Protocol with Scientific Rationale

Adherence to a stringent handling protocol is paramount to mitigate the risks associated with this compound. The following workflow is designed to ensure a self-validating system of safety, where each step is a checkpoint for risk mitigation.

Preparation: The Foundation of Safety

-

Comprehensive Review of the Safety Data Sheet (SDS): Before any manipulation, a thorough review of the supplier-specific SDS is mandatory. This document provides the most current and detailed information on hazards, first-aid measures, and emergency procedures.

-

Donning Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential.

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.[7]

-

Hand Protection: Nitrile gloves provide adequate protection against incidental contact. For prolonged handling or in the event of a spill, double-gloving or the use of heavier-duty gloves is recommended.

-

Body Protection: A flame-resistant lab coat, worn over personal clothing, is necessary. Ensure that the lab coat is fully buttoned.

-

Respiratory Protection: All manipulations of solid this compound that could generate dust, and any handling of its solutions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[8]

-

-

Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly and that the sash is positioned at the appropriate height to ensure optimal airflow and containment.

Handling: Precision and Control

-

Weighing and Transfer:

-

Weigh the solid compound within a ventilated enclosure or a chemical fume hood to contain any airborne particles.

-

Use spatulas and other transfer tools made of materials that will not generate static electricity.

-

-

Dissolution:

-

When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

-

Be mindful of the potential for exothermic reactions, especially when dissolving in acidic solutions, although this is less of a concern with this specific carbamate.

-

Understanding Reactivity and Incompatibilities

A key aspect of safe handling is a deep understanding of the compound's chemical reactivity. The Boc protecting group is the most reactive site under certain conditions.

-

Incompatibility with Strong Acids: The tert-butoxycarbonyl (Boc) group is labile in the presence of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][10][11] This acid-catalyzed hydrolysis results in the removal of the Boc group, generating the corresponding amine salt, carbon dioxide, and isobutylene.[9] This reaction is often intentionally employed in synthesis but must be avoided during storage and in incompatible waste streams.

-

Incompatibility with Strong Oxidizing Agents: As with most organic compounds, this compound can react vigorously with strong oxidizing agents. Such reactions can be exothermic and may produce hazardous byproducts.[12]

-

Thermal Decomposition: At elevated temperatures, carbamates can undergo thermal decomposition. The specific decomposition products of this compound are not well-documented in readily available literature, but thermal decomposition of similar carbamates can yield isocyanates and alcohols.[13][14][15]

Emergency Procedures: A Validating Response System

In the event of an exposure or spill, a rapid and informed response is critical.

Table 2: First-Aid Measures

| Exposure Route | First-Aid Protocol | Rationale |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | To remove the individual from the source of exposure and provide respiratory support. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. | To dilute and remove the chemical from the skin to minimize irritation and potential absorption. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. | To thoroughly rinse the chemical from the eyes and prevent serious damage. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. | To avoid further damage to the esophagus. Medical professionals will determine the appropriate course of action. |

Spill Management and Waste Disposal

Proper containment and disposal are essential to prevent environmental contamination and ensure a safe laboratory environment.

Spill Response

-

Evacuate and Secure: In the case of a significant spill, evacuate the immediate area and restrict access.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Contain and Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

-

Collect and Dispose: Carefully collect the absorbed material and any contaminated debris into a clearly labeled hazardous waste container.

-

Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Waste Disposal

All waste containing this compound, including unused product, contaminated materials, and solutions, must be treated as hazardous waste.

-

Segregation: Do not mix carbamate waste with incompatible materials, particularly strong acids.

-

Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

-

Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. The U.S. Environmental Protection Agency (EPA) has specific guidelines for the land disposal of carbamate wastes, which often involve treatment to meet specific standards before disposal.[16][17][18][19] Incineration is a common disposal method for many organic chemicals.[4]

Toxicological and Environmental Considerations

While acute toxicity data for this compound is not extensively detailed in publicly available literature, the toxicological profile can be inferred from its structural components. The primary concern is its irritant effect on the skin, eyes, and respiratory system.[3] The oral LD50 for some carbamates can be in the range that warrants a "harmful if swallowed" classification.[3][20][21]

The environmental fate of this compound is not well-studied. However, the biodegradability of N-Boc protected diamines can be variable.[22][23][24] As a precaution, it should be assumed that the compound and its byproducts may be harmful to aquatic life, and release into the environment must be strictly avoided.

Conclusion: A Culture of Safety

The safe and effective use of this compound in a research and development setting is contingent upon a comprehensive understanding of its chemical properties and associated hazards. By moving beyond mere compliance with regulations to a deeper appreciation of the scientific principles that inform safety protocols, researchers can foster a culture of safety that protects themselves, their colleagues, and the environment. This guide serves as a foundational resource to support that endeavor, empowering scientists to navigate the synthesis landscape with confidence and care.

References

- 1. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]

- 2. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]

- 3. Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sensory irritation and pulmonary irritation of C3-C7 n-alkylamines: mechanisms of receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of airway irritating aliphatic amines. Receptor activation mechanisms and predicted industrial exposure limits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sensory and pulmonary irritation of aliphatic amines in mice: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 9. researchgate.net [researchgate.net]

- 10. Acids - Wordpress [reagents.acsgcipr.org]

- 11. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdsearchlight.com [mdsearchlight.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates [mdpi.com]

- 16. Amines, Aliphatic: Health Hazards [iloencyclopaedia.org]

- 17. Federal Register :: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes [federalregister.gov]

- 18. epa.gov [epa.gov]

- 19. EPA Carbamate Waste Rule In Effect Now | Lion Technology [lion.com]

- 20. epa.gov [epa.gov]

- 21. journals.flvc.org [journals.flvc.org]

- 22. Toxicity and biodegradation of diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Aquatic toxicity and biodegradability of advanced cationic surfactant APA-22 compatible with the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Tert-butyl 2-aminopropylcarbamate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carbamate functional group is a cornerstone in modern medicinal chemistry, integral to the structure and function of numerous approved therapeutic agents.[1] Among the vast landscape of carbamate-containing scaffolds, Tert-butyl 2-aminopropylcarbamate emerges as a promising, yet underexplored, platform for the development of novel therapeutics. While its role as a synthetic precursor in the generation of anti-cancer, anti-AIDS, and analgesic compounds is acknowledged, a comprehensive exploration of the biological activities of its derivatives is conspicuously absent in the current literature.[1] This technical guide serves as a roadmap for researchers and drug development professionals, providing a structured approach to unlock the therapeutic potential of this versatile scaffold. By synthesizing established synthetic methodologies and extrapolating from the biological activities of structurally related compounds, this document outlines a clear pathway for the design, synthesis, and evaluation of novel this compound derivatives as potential anticancer, antimicrobial, and neuroprotective agents.

The this compound Scaffold: A Rationale for Exploration

The this compound core possesses several key features that make it an attractive starting point for drug discovery:

-

Bifunctionality: The presence of a Boc-protected amine and a primary amine allows for selective and sequential chemical modifications, enabling the synthesis of a diverse library of derivatives.

-

Chirality: The chiral center at the 2-position of the propyl chain can introduce stereospecific interactions with biological targets, potentially enhancing potency and selectivity.[1]

-

The Carbamate Linker: The carbamate group is a stable and effective linker, known to improve the pharmacokinetic properties of parent molecules and to participate in key interactions with biological targets.[1]

-

The Tert-butyl Group: This bulky, lipophilic group can influence solubility, membrane permeability, and metabolic stability, and can also engage in hydrophobic interactions within protein binding pockets.

These inherent characteristics provide a strong rationale for the systematic investigation of the biological activities of its derivatives.

Synthetic Strategy: Building a Library of Novel Derivatives

The synthesis of this compound derivatives can be approached in a systematic and efficient manner. The core scaffold itself is readily synthesized, and its derivatization can be achieved through well-established chemical transformations.

Synthesis of the Core Scaffold: (S)-Tert-butyl 2-aminopropylcarbamate

A common and efficient method for the synthesis of the chiral core scaffold, (S)-Tert-butyl 2-aminopropylcarbamate, starts from the readily available amino acid, (S)-alanine. This multi-step synthesis involves the protection of the amino group, reduction of the carboxylic acid, and subsequent activation and displacement to introduce the second amino group, which is then protected with a Boc group.

Experimental Protocol:

-

Boc Protection of (S)-Alanine: To a solution of (S)-alanine in a 1:1 mixture of dioxane and water, add sodium hydroxide followed by di-tert-butyl dicarbonate (Boc₂O). Stir the reaction mixture at room temperature overnight. Acidify the solution and extract the product with an organic solvent.

-

Reduction of the Carboxylic Acid: The Boc-protected (S)-alanine is then reduced to the corresponding alcohol using a suitable reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF).

-

Mesylation of the Alcohol: The primary alcohol is converted to a better leaving group by reacting it with methanesulfonyl chloride in the presence of a base like triethylamine.

-

Azide Displacement: The mesylate is then displaced with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) to yield the corresponding azide.

-

Reduction of the Azide: The azide is reduced to the primary amine via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.

-

Final Boc Protection: The resulting diamine is then selectively protected at the newly formed primary amine with Boc₂O to yield (S)-Tert-butyl 2-aminopropylcarbamate.

Derivatization Strategies

With the core scaffold in hand, a diverse library of derivatives can be generated by targeting the free primary amine.

dot

Caption: Synthetic workflow for the core scaffold and its derivatives.

Potential Biological Activities and Screening Protocols

Based on the known activities of structurally similar carbamate derivatives, the following biological activities are proposed for exploration.

Anticancer Activity

The carbamate moiety is present in several anticancer drugs, and derivatives of aminopropanols have shown cytotoxic effects.[1]

Proposed Mechanism of Action: Potential mechanisms include the inhibition of tubulin polymerization, interference with DNA synthesis, or the modulation of key signaling pathways involved in cell proliferation and apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Data Presentation:

| Derivative | R Group | Cancer Cell Line | IC₅₀ (µM) |

| 1a | Phenyl | MCF-7 | Data to be generated |

| 1b | 4-Chlorophenyl | MCF-7 | Data to be generated |

| 2a | Benzyl | A549 | Data to be generated |

| 2b | Naphthyl | A549 | Data to be generated |

Antimicrobial Activity

Carbamate derivatives have been reported to possess antibacterial and antifungal properties.

Proposed Mechanism of Action: Potential mechanisms could involve the disruption of the microbial cell wall or membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Microorganism Culture: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains in appropriate broth media.

-

Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compounds are bacteriostatic/fungistatic or bactericidal/fungicidal, subculture from the wells with no visible growth onto agar plates. The lowest concentration that kills 99.9% of the initial inoculum is the MBC/MFC.

Data Presentation:

| Derivative | R Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 3a | Thiophene-2-carbonyl | Data to be generated | Data to be generated | Data to be generated |

| 3b | Furan-2-carbonyl | Data to be generated | Data to be generated | Data to be generated |

dot

Caption: A proposed workflow for biological screening.

Neuroprotective Activity

Carbamates are a key feature of several drugs used in the management of neurodegenerative diseases, such as rivastigmine for Alzheimer's disease.

Proposed Mechanism of Action: Potential neuroprotective mechanisms include the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE), modulation of N-methyl-D-aspartate (NMDA) receptors, and antioxidant effects that mitigate oxidative stress.

Experimental Protocol: In Vitro Neuroprotection Assay against Oxidative Stress

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

-

Cell Seeding: Seed the cells in a 96-well plate and allow for differentiation into a neuronal phenotype, if necessary.

-

Pre-treatment with Compounds: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Induction of Oxidative Stress: Induce oxidative stress by adding an agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Incubation: Incubate the cells for 24 hours.

-

Cell Viability Assessment: Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compounds compared to the vehicle-treated, stressed cells.

Data Presentation:

| Derivative | R Group | Neuroprotection against H₂O₂ (%) at 10 µM |

| 4a | Indole-3-acetyl | Data to be generated |

| 4b | 4-Hydroxybenzoyl | Data to be generated |

Structure-Activity Relationship (SAR) and Future Directions

The systematic derivatization and biological evaluation of the this compound scaffold will enable the elucidation of key structure-activity relationships. By analyzing the data generated from the proposed screening protocols, researchers can identify the structural motifs that contribute to potency and selectivity for each biological activity. This information will be crucial for the rational design and optimization of lead compounds with improved therapeutic profiles.

Future work should focus on:

-

Expanding the derivative library: Synthesize a wider range of derivatives with diverse functionalities to comprehensively probe the chemical space.

-

In-depth mechanistic studies: For active compounds, conduct further assays to elucidate their precise mechanism of action.

-

In vivo evaluation: Test the most promising lead compounds in relevant animal models to assess their efficacy and pharmacokinetic properties.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. This technical guide provides a comprehensive and actionable framework for the synthesis, screening, and optimization of its derivatives. By following the proposed experimental protocols and systematically analyzing the resulting data, researchers can unlock the full therapeutic potential of this versatile chemical entity and contribute to the development of new treatments for cancer, infectious diseases, and neurodegenerative disorders.

References

Physical properties like melting point and boiling point of Tert-butyl 2-aminopropylcarbamate.

An In-depth Technical Guide to the Physical Properties of tert-Butyl 2-Aminopropylcarbamate

Abstract

This technical guide provides a focused examination of the critical physical properties of this compound, a chiral building block of significant interest to the pharmaceutical and organic synthesis sectors. As a mono-protected diamine, its utility in drug development hinges on a precise understanding of its physicochemical characteristics. This document consolidates available data on the melting and boiling points of its enantiomeric forms, details field-proven experimental protocols for their determination, and discusses the underlying chemical principles that govern these properties. The guide is intended for researchers, chemists, and drug development professionals who require reliable data and robust methodologies for the handling and characterization of this important synthetic intermediate.

Introduction: The Role of this compound in Synthesis

The tert-butyloxycarbonyl (Boc) protecting group is a foundational tool in modern organic chemistry, enabling the selective synthesis of complex molecules.[1] By masking the reactivity of an amine, the Boc group allows for chemical transformations at other molecular sites. This compound is a prime example of a strategically protected bifunctional molecule. It contains both a free primary amine, available for nucleophilic attack or amide bond formation, and a Boc-protected amine, which can be unveiled in a later synthetic step under mild acidic conditions.[2][3]

This "orthogonal" handle makes the molecule a valuable chiral precursor for a variety of pharmacologically active compounds, including agents for cancer and AIDS research.[2] A thorough understanding of its physical properties, such as melting and boiling points, is not merely academic; it is essential for purification, reaction condition optimization, process scale-up, and ensuring material purity. This guide provides the necessary data and experimental context for scientists working with this versatile compound.

Physicochemical Properties of this compound

The physical state and thermal transition points of this compound are key parameters for its practical application in a laboratory or manufacturing setting. It is crucial to distinguish between the specific enantiomers, as their physical properties may differ.

Molecular Identity and Structure

-

IUPAC Name: tert-butyl N-[(2S)-2-aminopropyl]carbamate (for the (S)-enantiomer)

-

Molecular Formula: C₈H₁₈N₂O₂[4]

| Identifier | (S)-Enantiomer | (R)-Enantiomer |

| CAS Number | 121103-15-9[4][6] | 333743-54-7[5] |

| PubChem CID | Not explicitly found | 45072491[7] |

Tabulated Physical Properties

Data from various suppliers indicate that both enantiomers of this compound are typically liquids or low-melting solids at room temperature.

| Property | Value | Notes | Source(s) |

| Appearance | Colorless to Yellow Liquid or Paste/Waxy Solid | The physical state can vary based on purity and ambient temperature. | [8] |

| Melting Point | Not Available (N/A) | Often listed as N/A, suggesting it is a liquid or has a melting point near or below standard room temperature. For comparison, the isomeric tert-butyl (3-aminopropyl)carbamate has a reported melting point of 22 °C. | [9] |

| Boiling Point | 263.7 ± 23.0 °C | This value is reported for the (S)-enantiomer at standard atmospheric pressure (760 mmHg). Carbamates can be thermally sensitive, and this likely represents a calculated or extrapolated value. |

The lack of a precise, consistently reported melting point suggests that for purity assessment, other analytical methods such as NMR spectroscopy or chromatography are more reliable. The high boiling point underscores the need for vacuum distillation for purification to prevent thermal decomposition.

Experimental Determination of Physical Properties

Accurate determination of physical properties is a cornerstone of chemical characterization. The following protocols are designed to provide reliable and reproducible results for carbamate compounds.

Melting Point Determination (for Low-Melting Solids)

The melting point of a pure crystalline solid is a sharp, characteristic temperature range (typically 0.5-1.0°C), while impurities depress and broaden this range.[10] This makes it an excellent indicator of purity.[11] For substances that are solids at or below room temperature, the capillary method is standard.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Place a small amount of the finely powdered, dry sample onto a clean, dry surface. Gently tap the open end of a glass capillary tube into the powder to load a small amount of material.[12]

-

Packing the Sample: Tap the sealed end of the capillary on a hard surface to compact the sample into a dense column of 1-2 mm at the bottom.[12]

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., Mel-Temp).

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a rough value.

-

Accurate Determination: Cool the apparatus to at least 10-15 °C below the approximate melting point. Begin heating at a slow, controlled rate (1-2 °C/min) to ensure thermal equilibrium between the sample and the thermometer.[10]

-

Recording the Range: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal liquefies (T2). The melting point is reported as the range T1-T2.[13]

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point Determination

Given the high boiling point of this compound, determination at atmospheric pressure risks decomposition. Therefore, measurement under reduced pressure is the preferred and most reliable method. The micro-boiling point technique is ideal for the small sample quantities typical in research and development.

Protocol: Micro-Boiling Point Determination under Reduced Pressure

-

Apparatus Setup: Place a small test tube (e.g., a Durham tube) containing 0.2-0.5 mL of the liquid sample into a Thiele tube or a similar heating apparatus filled with a suitable heating oil.

-

Capillary Insertion: Seal one end of a melting point capillary tube. Place the capillary into the sample tube with the open end down.

-

Vacuum Application: Connect the apparatus to a vacuum source and a manometer. Evacuate the system to the desired pressure (e.g., 10-20 mmHg). A stable, recorded pressure is critical for accuracy.

-

Heating: Begin heating the oil bath gently and with constant stirring to ensure uniform temperature distribution.[12]

-

Observation: As the temperature rises, air trapped in the inverted capillary will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the liquid is boiling at the applied pressure.

-

Temperature Reading: Stop heating and allow the apparatus to cool slowly. The point at which the bubble stream ceases and the liquid is drawn back into the capillary is the boiling point at that specific pressure. Record this temperature.

-

Pressure Correction: The observed boiling point can be corrected to the normal boiling point (at 760 mmHg) using a pressure nomograph or established rules of thumb (e.g., for every halving of pressure, the boiling point drops by about 10 °C).[14]

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

This compound is a liquid or low-melting solid with a high boiling point, necessitating vacuum distillation for purification. The data and protocols presented in this guide provide a reliable framework for its characterization. Adherence to these robust experimental methods ensures the generation of accurate and reproducible data, which is fundamental to successful outcomes in drug discovery and synthetic chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy (S)-Tert-butyl (2-aminopropyl)carbamate | 121103-15-9; 1269493-35-7 [smolecule.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. chemscene.com [chemscene.com]

- 5. calpaclab.com [calpaclab.com]

- 6. (S)-tert-butyl 2-aminopropylcarbamate | CAS: 121103-15-9 | ChemNorm [chemnorm.com]

- 7. tert-butyl N-((2R)-2-aminopropyl)carbamate | C8H18N2O2 | CID 45072491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. tert-Butyl (3-aminopropyl)carbamate | CAS#:75178-96-0 | Chemsrc [chemsrc.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 13. alnoor.edu.iq [alnoor.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Experimental protocol for the synthesis of Tert-butyl 2-aminopropylcarbamate.

An Application Note and Protocol for the Synthesis of Tert-butyl 2-aminopropylcarbamate

Introduction

This compound is a valuable chiral building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a primary amine and a carbamate-protected secondary amine, makes it an essential intermediate for the synthesis of complex molecules, including pharmaceutical agents, chiral ligands, and peptide nucleic acids (PNAs)[1]. The selective introduction of the tert-butoxycarbonyl (Boc) protecting group onto one of the two amino groups of 1,2-diaminopropane presents a common synthetic challenge: preventing the formation of the di-protected byproduct.

This application note provides a detailed, robust, and field-proven protocol for the selective mono-Boc protection of 1,2-diaminopropane. The methodology leverages the principle of in-situ mono-protonation to deactivate one amine group, thereby achieving high selectivity for the desired product. We will delve into the mechanistic rationale behind the protocol, provide step-by-step instructions, and outline the necessary safety and characterization procedures to ensure a reliable and reproducible synthesis.

Principle and Mechanistic Rationale

The core of this synthesis is the reaction of a nucleophilic amine with di-tert-butyl dicarbonate (Boc₂O), a reagent commonly referred to as Boc anhydride. The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride[2][3]. This forms a tetrahedral intermediate which then collapses, eliminating a stable leaving group (tert-butoxycarbonate) to yield the N-Boc protected amine (a carbamate)[3].

The primary challenge in synthesizing this compound from 1,2-diaminopropane is achieving mono-protection. The two amine groups in the starting material, while structurally similar, possess slightly different basicities and steric environments. However, direct reaction with one equivalent of Boc₂O often leads to a statistical mixture of mono-protected, di-protected, and unreacted starting material.

To overcome this, our protocol employs a strategy of selective amine deactivation via in-situ mono-protonation [4][5][6]. By adding one equivalent of a strong acid, one of the two amine groups is protonated to form an ammonium salt. This protonated amine is no longer nucleophilic and will not react with the Boc anhydride. The remaining free primary amine can then selectively react, leading to the desired mono-protected product in high yield[6].

Key strategies to further enhance selectivity include:

-

Low-Temperature Control: The reaction is initiated at 0 °C to manage its exothermic nature and slow down the reaction rate, which improves selectivity[4].

-

Slow Reagent Addition: Adding the Boc₂O solution dropwise prevents localized high concentrations of the reagent, further minimizing the risk of di-protection[4].

Experimental Workflow Diagram

The overall synthetic process is summarized in the workflow diagram below.

References

- 1. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. redalyc.org [redalyc.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Tert-butyl 2-aminopropylcarbamate in Advanced Peptide Synthesis

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic application of tert-butyl 2-aminopropylcarbamate derivatives, specifically focusing on Nα-Boc-L-2,3-diaminopropionic acid (Boc-Dap-OH), in solid-phase peptide synthesis (SPPS). This document provides in-depth protocols, the rationale behind methodological choices, and troubleshooting guidance to facilitate the synthesis of complex and modified peptides.

Introduction: The Strategic Advantage of Diaminopropionic Acid in Peptide Design

The non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap) is a valuable building block in peptide chemistry, offering a primary amine on its side chain for a multitude of post-synthesis modifications.[1] The incorporation of Dap into a peptide sequence introduces a versatile handle for creating branched peptides, cyclic structures, and for conjugating various molecules such as fluorophores, drugs, or nucleic acids.[2][3][4] this compound, in the form of Boc-Dap-OH, is a key reagent in this context, particularly within the framework of Boc-based solid-phase peptide synthesis (Boc-SPPS).[5][6]

The strategic utility of Boc-Dap-OH is fully realized when an orthogonal protecting group is employed for the β-amino group.[4][7] This allows for the selective deprotection and modification of the side chain while the peptide remains anchored to the solid support and the Nα-terminus is still protected. A widely used derivative for this purpose is Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid (Boc-Dap(Fmoc)-OH), which is the primary focus of the protocols detailed herein.[1][8]

Core Principle: The Power of Orthogonal Protection

The success of synthesizing complex, modified peptides hinges on the concept of orthogonal protection. This strategy utilizes protecting groups that can be removed under distinct chemical conditions.[1][9] In the case of Boc-Dap(Fmoc)-OH in Boc-SPPS, we have a powerful two-tiered system:

-

Nα-Boc Group: This acid-labile group protects the alpha-amine during peptide bond formation and is removed at the beginning of each synthesis cycle with a moderately strong acid like trifluoroacetic acid (TFA).[9][10]

-

Nβ-Fmoc Group: This base-labile group protects the side-chain amine. It is stable to the acidic conditions used for Boc deprotection but can be selectively removed using a mild base, typically piperidine in DMF, at any desired step in the synthesis.[1][8]

This orthogonality is crucial as it provides complete control over when and how the side chain is modified, enabling the synthesis of peptides with precisely engineered structures and functions.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc-Dap-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for the Boc Protection of 1,2-Diaminopropane

Introduction

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic use of protecting groups is a cornerstone of molecular design. The tert-butyloxycarbonyl (Boc) group is a preeminent choice for the protection of primary and secondary amines, lauded for its stability across a wide range of non-acidic conditions and its facile, clean removal under mild acidic treatment.[1][2] 1,2-Diaminopropane, a small, chiral C3 building block, presents a common yet illustrative challenge in synthetic chemistry: the selective functionalization of one of its two nucleophilic primary amine groups. Uncontrolled reactions with electrophiles typically lead to a statistical mixture of mono- and di-substituted products, necessitating tedious and often inefficient purification steps.